13-(difluoromethyl)-11-methyl-4-(prop-2-enylamino)-5,16-dithia-3,8,14-triazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2(6),3,10(15),11,13-hexaen-7-one
Overview
Description
13-(difluoromethyl)-11-methyl-4-(prop-2-enylamino)-5,16-dithia-3,8,14-triazatetracyclo[77002,6010,15]hexadeca-1(9),2(6),3,10(15),11,13-hexaen-7-one is a complex organic compound with a unique tetracyclic structure
Preparation Methods
The synthesis of 13-(difluoromethyl)-11-methyl-4-(prop-2-enylamino)-5,16-dithia-3,8,14-triazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2(6),3,10(15),11,13-hexaen-7-one involves multiple steps, including the formation of the tetracyclic core and the introduction of functional groups. The synthetic routes typically involve the use of advanced organic synthesis techniques, such as cyclization reactions, amination, and fluorination. Industrial production methods may involve optimization of reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The presence of sulfur atoms allows for oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the double bonds or the difluoromethyl group, resulting in the formation of saturated derivatives.
Substitution: The amino and methyl groups can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of new derivatives.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various electrophiles and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
13-(difluoromethyl)-11-methyl-4-(prop-2-enylamino)-5,16-dithia-3,8,14-triazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2(6),3,10(15),11,13-hexaen-7-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows it to bind to these targets and modulate their activity. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or induction of cellular responses.
Comparison with Similar Compounds
Similar compounds to 13-(difluoromethyl)-11-methyl-4-(prop-2-enylamino)-5,16-dithia-3,8,14-triazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2(6),3,10(15),11,13-hexaen-7-one include:
- 13-benzyl-7-prop-2-enyl-16-thia-2,4,5,7,13-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one
- 13-benzyl-3-[(4-fluorophenyl)methylsulfanyl]-7-prop-2-enyl-16-thia-2,4,5,7,13-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one
- 12,12-dimethyl-7-(4-methylphenyl)-3-prop-2-enylsulfanyl-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one
These compounds share similar structural features but differ in the nature and position of their functional groups, which can lead to differences in their chemical properties and biological activities.
Properties
IUPAC Name |
13-(difluoromethyl)-11-methyl-4-(prop-2-enylamino)-5,16-dithia-3,8,14-triazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2(6),3,10(15),11,13-hexaen-7-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2N4OS2/c1-3-4-19-16-22-10-11-9(21-14(23)12(10)25-16)8-6(2)5-7(13(17)18)20-15(8)24-11/h3,5,13H,1,4H2,2H3,(H,19,22)(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVAIDWJEOQTBNB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C3=C(S2)C4=C(C(=O)N3)SC(=N4)NCC=C)C(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2N4OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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